molecular formula C14H19BrN2O4 B8080161 Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate

Cat. No.: B8080161
M. Wt: 359.22 g/mol
InChI Key: GBBNTFVSDYUUNL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is a chemical compound with the molecular formula C14H19BrN2O4 It is a derivative of nicotinic acid and contains a bromine atom, a tert-butoxycarbonyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate typically involves multiple steps. One common method starts with the bromination of nicotinic acid to introduce the bromine atom at the 5-position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

    Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used.

    Ester Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), or acidic conditions, such as hydrochloric acid (HCl), can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: The major product is the free amine.

    Ester Hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is not well-documented. its structure suggests that it may interact with biological targets through its bromine atom, amino group, and ester functionality. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-6-amino-nicotinate: Lacks the tert-butoxycarbonyl group.

    Ethyl 5-bromo-6-methylamino-nicotinate: Lacks the tert-butoxycarbonyl group.

    Ethyl 5-bromo-nicotinate: Lacks both the tert-butoxycarbonyl and methylamino groups.

Uniqueness

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is unique due to the presence of both the tert-butoxycarbonyl and methylamino groups, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and potential interactions with biological targets.

Properties

IUPAC Name

ethyl 5-bromo-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBNTFVSDYUUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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